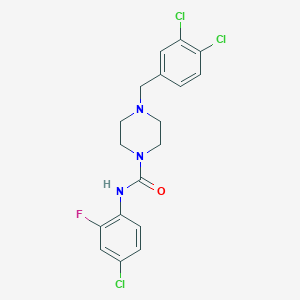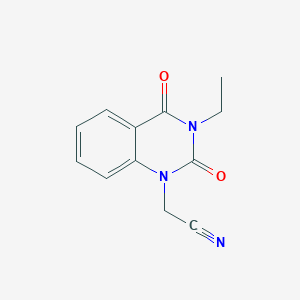![molecular formula C20H22N2O3 B4853471 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4853471.png)
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
Descripción general
Descripción
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It was first synthesized in the 1990s and has since been extensively studied for its potential as an anticancer agent. In
Mecanismo De Acción
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone works by inhibiting the activity of the EGFR. The EGFR is a transmembrane receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival. When activated by its ligand, the EGFR undergoes a conformational change that allows it to dimerize with another EGFR molecule. This dimerization leads to the activation of the tyrosine kinase domain, which phosphorylates downstream signaling molecules and leads to cell proliferation and survival. 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR, thereby inhibiting its activity and downstream signaling.
Biochemical and Physiological Effects:
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of the EGFR, 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to inhibit the activation of downstream signaling molecules, such as AKT and ERK. This leads to a decrease in cell proliferation and an increase in apoptosis. 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important in cancer treatment, as tumors require a blood supply in order to grow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is its specificity for the EGFR. This allows researchers to study the role of the EGFR in various cellular processes. However, one limitation of 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is its relatively low potency compared to other EGFR inhibitors. This can make it difficult to achieve complete inhibition of the EGFR in some cell lines.
Direcciones Futuras
There are a number of future directions for 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone research. One area of interest is the development of more potent EGFR inhibitors. Another area of interest is the study of 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, there is interest in studying the role of the EGFR in various disease states, such as Alzheimer's disease and diabetes. Overall, 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a promising molecule with potential applications in cancer treatment and beyond.
Aplicaciones Científicas De Investigación
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone works by binding to the ATP-binding site of the EGFR, thereby inhibiting its activity. This leads to a decrease in cell proliferation and an increase in apoptosis.
Propiedades
IUPAC Name |
3-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-6-5-7-16(2)19(15)25-13-12-24-11-10-22-14-21-18-9-4-3-8-17(18)20(22)23/h3-9,14H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJVSDOYCWBUOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-2-cyano-N-(4-methoxybenzyl)acrylamide](/img/structure/B4853401.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylethanesulfonamide](/img/structure/B4853416.png)
![N-allyl-2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4853422.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4853437.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B4853441.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4853449.png)

![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B4853478.png)
![N-methyl-N-{[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4853480.png)

![N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea](/img/structure/B4853488.png)
![ethyl (4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4853492.png)
